2-(2-chlorophenoxy)-N'-[(E)-1-naphthylmethylidene]acetohydrazide
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Overview
Description
2-(2-chlorophenoxy)-N’-[(E)-1-naphthylmethylidene]acetohydrazide is a chemical compound with a complex structure that includes a chlorophenoxy group and a naphthylmethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N’-[(E)-1-naphthylmethylidene]acetohydrazide typically involves the reaction of 2-(2-chlorophenoxy)acetohydrazide with 1-naphthaldehyde under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and a catalyst like acetic acid may be used to facilitate the reaction. The mixture is refluxed for several hours, and the product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenoxy)-N’-[(E)-1-naphthylmethylidene]acetohydrazide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
2-(2-chlorophenoxy)-N’-[(E)-1-naphthylmethylidene]acetohydrazide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-N’-[(E)-1-naphthylmethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenoxy)acetohydrazide
- 2-(4-chlorophenoxy)acetohydrazide
- 2-(2-bromophenoxy)acetohydrazide
Uniqueness
2-(2-chlorophenoxy)-N’-[(E)-1-naphthylmethylidene]acetohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chlorophenoxy group and a naphthylmethylidene group sets it apart from other similar compounds, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H15ClN2O2 |
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Molecular Weight |
338.8 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C19H15ClN2O2/c20-17-10-3-4-11-18(17)24-13-19(23)22-21-12-15-8-5-7-14-6-1-2-9-16(14)15/h1-12H,13H2,(H,22,23)/b21-12+ |
InChI Key |
MWHKDRHQPVZSHR-CIAFOILYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)COC3=CC=CC=C3Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)COC3=CC=CC=C3Cl |
Origin of Product |
United States |
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